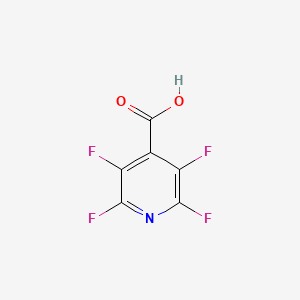

2,3,5,6-Tetrafluoroisonicotinic acid

Descripción general

Descripción

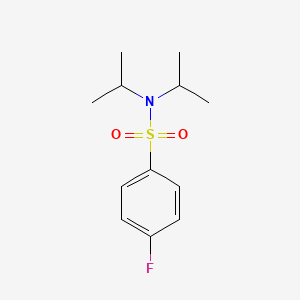

2,3,5,6-Tetrafluoroisonicotinic acid is a biochemical compound with the molecular formula C6HF4NO2 . It is used in proteomics research .

Molecular Structure Analysis

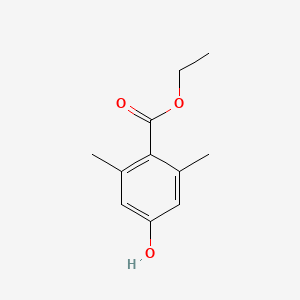

The molecular structure of 2,3,5,6-Tetrafluoroisonicotinic acid consists of 6 carbon atoms, 1 hydrogen atom, 4 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 195.071 Da, and the monoisotopic mass is 194.994339 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-Tetrafluoroisonicotinic acid include a molecular formula of C6HF4NO2, an average mass of 195.071 Da, and a monoisotopic mass of 194.994339 Da .

Aplicaciones Científicas De Investigación

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, including compounds like 2,3,5,6-Tetrafluoroisonicotinic acid, play a significant role in environmental chemistry. They are part of a broader group of potential perfluoroalkyl acid (PFAA) precursors that, upon environmental release, can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes. Understanding the biodegradation pathways of these compounds is crucial for evaluating their fate and effects in the environment. Studies have highlighted the quantitative and qualitative relationships between precursors and PFSAs or PFCAs, identifying microbial degradation pathways and potential defluorination processes. This research fills critical knowledge gaps and sets directions for future environmental monitoring and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Avendaño, 2013).

Emerging Concerns Over PFAS Alternatives

Recent investigations into the sources, fates, and environmental effects of novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) have shown that these alternatives may exhibit comparable or even more severe toxicity than their predecessors. With compounds like 2,3,5,6-Tetrafluoroisonicotinic acid serving as potential alternatives or intermediates in the production of PFASs, there is a pressing need for comprehensive toxicological studies to assess their safety for long-term use. The identification of dominant global pollutants among these alternatives and their systemic multiple organ toxicities underscore the urgent requirement for additional research to confirm their environmental and health impacts (Wang et al., 2019).

Analyzing the Transport of PFAS in the Environment

The transport and fate of PFAS compounds, including those related to 2,3,5,6-Tetrafluoroisonicotinic acid, have been a focus of environmental science research. High-resolution field data from contaminated sites provide essential insights into the migration of PFAS in subsurface environments, crucial for validating transport models developed from laboratory studies. This work emphasizes the lithological separations of PFAS fractions as they move through the vadose zone, offering a detailed picture of how such compounds, their concentrations, and profiles change with depth. These findings are critical for developing effective remediation strategies and understanding the long-term environmental behavior of PFAS and their alternatives (Bekele et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that as a fluorinating agent, it engages in reactions where it adds fluorine atoms to other molecules .

Mode of Action

The mode of action of 2,3,5,6-Tetrafluoroisonicotinic acid lies in its fluorinating properties. It interacts with its targets by adding fluorine atoms to them, a process known as fluorination . This process finds extensive use in numerous scientific research applications.

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO2/c7-2-1(6(12)13)3(8)5(10)11-4(2)9/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMDBAYDZHUEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380245 | |

| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoroisonicotinic acid | |

CAS RN |

2875-10-7 | |

| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)